molecular formula C16H11ClF2N4O B13362351 1-(3-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13362351
M. Wt: 348.73 g/mol
InChI Key: FRMOLBBWNSKPMU-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Introduction of Chlorophenyl and Difluorophenyl Groups: The chlorophenyl and difluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Final Coupling Reaction: The final step involves coupling the triazole ring with the chlorophenyl and difluorophenyl groups using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or difluorophenyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like DMSO or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The triazole ring can interact with enzyme active sites, leading to inhibition of enzyme activity.

    Disruption of Cell Membranes: The chlorophenyl and difluorophenyl groups can interact with cell membranes, disrupting their integrity and function.

    Modulation of Signaling Pathways: The compound may modulate various signaling pathways involved in cell growth, proliferation, and apoptosis.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide: Similar structure but lacks the methyl group, which may affect its chemical properties and biological activity.

    1-(3-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but contains a carboxylic acid group instead of a carboxamide group, which may influence its reactivity and solubility.

    1-(3-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a carboxamide group, which may alter its chemical and biological properties.

Properties

Molecular Formula

C16H11ClF2N4O

Molecular Weight

348.73 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H11ClF2N4O/c1-9-20-15(22-23(9)12-4-2-3-10(17)7-12)16(24)21-14-6-5-11(18)8-13(14)19/h2-8H,1H3,(H,21,24)

InChI Key

FRMOLBBWNSKPMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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